3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide
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Overview
Description
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties . The structure of this compound includes a piperazine ring, which is a common feature in many biologically active molecules.
Preparation Methods
The synthesis of 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using 2-methylbenzoyl chloride.
Coupling with the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Studied for its neuroprotective effects.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-7-5-4-6-18(21)3/h4-11,17H,12-16H2,1-3H3,(H,24,27) |
InChI Key |
QJXPIEZCOFMIIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Origin of Product |
United States |
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